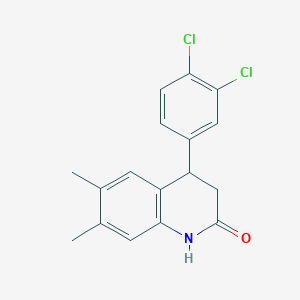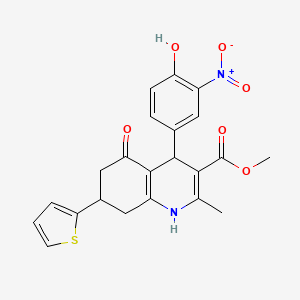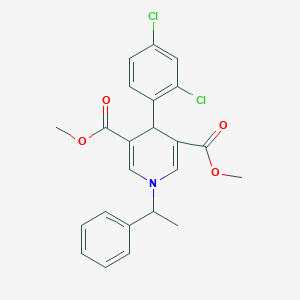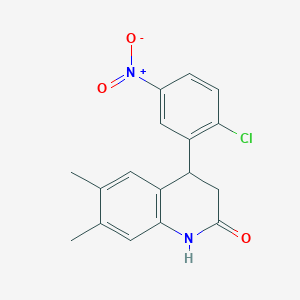
4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
描述
4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, commonly known as DDQ, is a chemical compound that has been widely used in scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. DDQ has been extensively studied due to its unique properties and potential applications in various fields of research.
作用机制
DDQ acts as an oxidizing agent, which means that it facilitates the transfer of electrons from one molecule to another. In organic synthesis reactions, DDQ facilitates the oxidation of alcohols and aldehydes to form ketones and carboxylic acids. In analytical chemistry, DDQ is used to oxidize certain compounds, which can then be detected and quantified using various analytical techniques.
Biochemical and Physiological Effects:
DDQ has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that DDQ can induce oxidative stress in cells, which can lead to cell death. DDQ has also been shown to have anti-inflammatory and anti-tumor properties in certain cell lines.
实验室实验的优点和局限性
One of the main advantages of using DDQ in lab experiments is its high selectivity and efficiency in oxidizing certain compounds. DDQ is also relatively inexpensive and easy to obtain. However, one of the limitations of using DDQ is its potential toxicity, which can pose a risk to researchers if not handled properly.
未来方向
There are several potential future directions for research involving DDQ. One area of interest is the development of new synthetic methods using DDQ as a catalyst. Another potential direction is the investigation of DDQ's potential applications in the treatment of certain diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DDQ, and to determine its safety and toxicity in various cell lines and animal models.
科学研究应用
DDQ has been widely used in scientific research applications such as organic synthesis, analytical chemistry, and biochemistry. It is commonly used as an oxidizing agent in organic synthesis reactions, particularly in the oxidation of alcohols and aldehydes. DDQ has also been used as a reagent for the detection and quantification of certain compounds in analytical chemistry.
属性
IUPAC Name |
4-(3,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-9-5-13-12(11-3-4-14(18)15(19)7-11)8-17(21)20-16(13)6-10(9)2/h3-7,12H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXUBZKQKMTCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932568.png)
![3-(2-chlorophenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932572.png)


![3-(2-chlorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932602.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932618.png)




![4-nitro-5-{[4-(4-pyridinylmethyl)phenyl]amino}phthalonitrile](/img/structure/B3932656.png)
![N-[6-(4-chlorophenyl)-5-phenylfuro[2,3-d]pyrimidin-4-yl]-4-nitrobenzamide](/img/structure/B3932664.png)
![3-(2-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932671.png)
![5-chloro-2-[(3,4-dimethoxybenzoyl)amino]-N-(4-hydroxybutyl)benzamide](/img/structure/B3932677.png)